molecular formula C18H16N4O2S B3015369 2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896325-38-5

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one

Cat. No. B3015369
CAS RN: 896325-38-5
M. Wt: 352.41
InChI Key: BXGGSOHZNSBTOK-UHFFFAOYSA-N
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Description

The compound contains a quinoline moiety, which is a bicyclic aromatic system with a benzene ring fused to a pyridine ring . It also contains a pyrido[1,2-a][1,3,5]triazin-4-one moiety, which is a type of heterocyclic compound. The presence of sulfur indicates that it might have some unique chemical properties.


Molecular Structure Analysis

The exact molecular structure of this compound would need to be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the quinoline and triazine moieties. Quinolines are known to undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the quinoline moiety could contribute to its aromaticity and stability .

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For instance, some quinoline derivatives have been found to have pharmaceutical applications .

Safety and Hazards

The safety and hazards associated with this compound would need to be determined through specific testing. As a general rule, compounds containing aromatic rings should be handled with care due to potential toxicity .

properties

IUPAC Name

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S/c23-16(21-11-5-7-13-6-1-2-8-14(13)21)12-25-17-19-15-9-3-4-10-22(15)18(24)20-17/h1-4,6,8-10H,5,7,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGGSOHZNSBTOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC(=O)N4C=CC=CC4=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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